REACTION_CXSMILES
|
C[O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([N:10]([CH3:12])[CH3:11])[CH:7]=[C:6]([C:13]#[N:14])[CH:5]=1.[OH-].[Li+]>O1CCCC1>[C:13]([C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([N:10]([CH3:12])[CH3:11])[CH:7]=1)[C:3]([OH:15])=[O:2])#[N:14] |f:1.2|
|
Name
|
methyl-3-cyano-5-dimethylaminobenzoate
|
Quantity
|
318 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC(=C1)N(C)C)C#N)=O
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 70° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a small amount of water
|
Type
|
ADDITION
|
Details
|
acidified by the dropwise addition of 2 N hydrogen chloride until a white precipitate
|
Type
|
CUSTOM
|
Details
|
no longer formed
|
Type
|
EXTRACTION
|
Details
|
extraction of the aqueous layer with diethyl ether
|
Type
|
WASH
|
Details
|
the organic layer was then washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C(=O)O)C=C(C1)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 308 mg | |
YIELD: CALCULATEDPERCENTYIELD | 101.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |